2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Description
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a piperidine ring and a 3-fluorophenyl substituent. The 3-fluorophenyl group enhances lipophilicity and may influence target selectivity through electronic effects. This compound is primarily utilized as a building block in drug discovery, particularly for central nervous system (CNS) and oncology targets, as evidenced by its commercial availability from specialized suppliers .
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11;/h3-5,8,11,15H,1-2,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZFKCHOSGVRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CC(=CC=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956366-77-0 | |
| Record name | Piperidine, 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956366-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclization of Acyl-Amidoxime Intermediates
The 1,2,4-oxadiazole ring is typically formed via thermal cyclization of acyl-amidoxime precursors. For 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl derivatives, the reaction proceeds as follows:
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Amidoxime formation : 3-Fluorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield 3-fluorobenzamidoxime.
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Acylation : The amidoxime is reacted with piperidine-2-carbonyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C to room temperature for 12 hours, forming the acyl-amidoxime intermediate.
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Cyclization : Heating the acyl-amidoxime in dioxane at 120°C for 8 hours induces cyclization, producing 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amidoxime formation | NH2OH·HCl, EtOH/H2O, 80°C, 6h | 85 |
| Acylation | Piperidine-2-carbonyl chloride, TEA, DCM | 78 |
| Cyclization | Dioxane, 120°C, 8h | 92 |
Functionalization of the Piperidine Core
Boc Deprotection Strategy
A tert-butoxycarbonyl (Boc)-protected piperidine intermediate is often employed to streamline purification and improve reaction selectivity. For example:
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Boc protection : Piperidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
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Oxadiazole coupling : The Boc-protected piperidine is coupled with 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbonyl chloride using 1-hydroxy-7-azabenzotriazole (HOAT) and N,N'-dicyclohexylcarbodiimide (DCC) in DCM.
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Deprotection : The Boc group is removed using 4N HCl in dioxane at room temperature for 1 hour, yielding the hydrochloride salt with quantitative conversion.
Critical Observations :
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The use of HOAT as a co-catalyst reduces racemization during acylation.
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Deprotection with HCl/dioxane avoids side reactions observed with trifluoroacetic acid (TFA).
Alternative Routes and Optimization
One-Pot Oxadiazole-Piperidine Assembly
A streamlined protocol involves simultaneous oxadiazole formation and piperidine functionalization:
Solid-Phase Synthesis
Polymer-supported carbodiimide (PS-DCC) enables efficient coupling in heterogeneous conditions:
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Procedure : 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is immobilized on PS-DCC and reacted with piperidine in DCM for 12 hours.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Pharmacological and Physicochemical Differences
Substituent Effects: The 3-fluorophenyl group in the target compound provides a balance of lipophilicity (clogP ~2.5) and electron-withdrawing character, which may enhance binding to serotonin or dopamine receptors compared to 4-methylphenyl analogs (clogP ~3.0) .
Backbone Modifications :
- Replacement of piperidine with tetrahydropyrazolo-pyridine (as in ) introduces aromaticity and planar geometry, favoring interactions with ATP-binding pockets in kinases .
- Azetidine or pyrrolidine analogs (e.g., compounds in ) exhibit reduced ring size, leading to constrained conformations and altered pharmacokinetic profiles .
Synthetic Accessibility :
- The target compound is synthesized via general procedures for oxadiazole formation (e.g., cyclization of amidoximes with carboxylic acid derivatives), achieving yields >95% . Analogs with bulky substituents (e.g., cyclobutyl) require specialized reagents, lowering yields to ~70% .
Biological Activity
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its cytotoxicity, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 283.73 g/mol. The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 283.73 g/mol |
| Molecular Formula | C13H14FN3O |
| IUPAC Name | 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride |
| InChI Key | MHJCNXNXZIBVHW-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine have shown promising results against various cancer cell lines.
- Cytotoxicity Studies : In vitro studies revealed that related oxadiazole derivatives displayed IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a study reported an IC50 value of 15.63 µM for a similar compound against MCF-7 cells .
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Western blot analyses have shown increased expression of pro-apoptotic factors like p53 and activation of caspase pathways in treated cells . This suggests that this compound may similarly activate apoptotic pathways.
Antimicrobial Activity
While primarily studied for anticancer properties, some oxadiazole derivatives have also demonstrated antibacterial and antifungal activities. Compounds with similar structures have been effective against various pathogens in preliminary studies .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
Q & A
Q. Methodological Answer :
- HPLC : Use a C18 column, mobile phase (0.1% TFA in water/acetonitrile), and UV detection at 254 nm. Purity >98% is typical for pharmacological studies .
- NMR : Confirm the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and piperidine backbone (δ 1.5–3.0 ppm for CH₂ groups) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 306.3 (C₁₄H₁₅FN₃O·HCl) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (±0.4%) .
Basic: What biological activities are associated with this compound?
Methodological Answer :
The fluorophenyl-oxadiazole-piperidine scaffold is linked to:
- CNS Activity : Acts as a σ-1 receptor modulator (IC₅₀ ~50 nM) in neuropathic pain models .
- Antimicrobial Potential : Demonstrates MIC values of 8–32 µg/mL against S. aureus (via membrane disruption assays) .
Experimental Design : Use radioligand binding assays (σ-1 receptors) and broth microdilution (MIC testing) .
Advanced: How does structural modification (e.g., fluorophenyl vs. chlorophenyl) affect pharmacological activity?
Q. Methodological Answer :
- SAR Studies : Replace the 3-fluorophenyl group with 4-chlorophenyl (see ).
- Results : Chlorophenyl analogs show reduced σ-1 affinity (IC₅₀ >200 nM) but improved metabolic stability (t₁/₂ = 2.1 hrs vs. 1.3 hrs for fluorophenyl) in liver microsomes .
- Design Tip : Use computational docking (AutoDock Vina) to predict binding interactions with target receptors .
Advanced: What strategies mitigate instability of the oxadiazole ring under physiological conditions?
Q. Methodological Answer :
- pH Stabilization : Store solutions at pH 4–6 (citrate buffer) to prevent hydrolysis .
- Lyophilization : Increase shelf life by lyophilizing the hydrochloride salt with cryoprotectants (e.g., trehalose) .
- Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .
Advanced: How is X-ray crystallography used to resolve structural ambiguities in this compound?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
